

Technical Guide: Characterization of 2-Bromo-5-iodopyridine (CAS: 73290-22-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-iodopyridine

Cat. No.: B107189

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characterization, synthesis protocols, and key applications of **2-Bromo-5-iodopyridine**. This versatile heterocyclic building block is a crucial intermediate in the synthesis of novel pharmaceuticals and functional materials.

Physicochemical Properties

2-Bromo-5-iodopyridine is a white to off-white solid powder at room temperature.^{[1][2][3]} It is sensitive to light and should be stored accordingly in a cool, dark, and dry place.^{[4][5][6]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	73290-22-9	[1][7][8]
Molecular Formula	C ₅ H ₃ BrIN	[1][7][8][9]
Molecular Weight	283.89 g/mol	[1][7][8][9]
Appearance	White to off-white solid powder/crystal	[1][2][4]
Melting Point	121-123 °C	[9][10][11]
Density	~2.3 g/cm ³	[1]
Solubility	Soluble in DMSO, DMF, CH ₂ Cl ₂ , EtOAc, MeOH, EtOH	[1][3]
Poor solubility in water	[1][3][11]	
pKa (Predicted)	-1.23 ± 0.10	[4]
Refractive Index (Predicted)	1.666	[4][12]
Vapor Pressure	0.00714 mmHg at 25°C	[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **2-Bromo-5-iodopyridine**. While specific datasets can vary by instrument and solvent, the expected spectral characteristics are described below.

Technique	Availability	Expected Characteristics
^1H NMR	Spectrum available[13][14]	Three signals in the aromatic region (approx. 7.0-9.0 ppm). Due to the electronegativity of the nitrogen and halogen substituents, the proton adjacent to the nitrogen (H-6) is expected to be the most deshielded (highest ppm). The other two protons (H-3 and H-4) will appear as doublets or doublets of doublets, with coupling constants typical for pyridyl systems.
^{13}C NMR	Data mentioned[13]	Five signals are expected in the aromatic region. The carbon atom attached to the nitrogen (C-2) and the carbon attached to iodine (C-5) will be significantly influenced by the substituents. Pyridine C-2 carbons typically appear around 150 ppm.[15]
Infrared (IR)	Spectra available[1]	The spectrum will be dominated by aromatic C-H stretching vibrations above 3000 cm^{-1} and aromatic ring C=C and C=N stretching vibrations in the $1600\text{-}1400\text{ cm}^{-1}$ region.[16] C-Br and C-I stretching vibrations will appear in the fingerprint region ($< 1000\text{ cm}^{-1}$).
Mass Spec. (MS)	Spectrum available[13]	The molecular ion peak (M^+) will be observed at $m/z \approx 283$

and 285, reflecting the isotopic pattern of bromine (^{79}Br and ^{81}Br in a ~1:1 ratio).[17]

Common fragmentation would involve the loss of the halogen atoms (Br or I) or the entire pyridine ring fragmentation.[18]
[19]

Experimental Protocols

Synthesis Protocols

Two common laboratory-scale synthesis methods for **2-Bromo-5-iodopyridine** are outlined below.

Method 1: From 2-Amino-5-iodopyridine (Sandmeyer-type Reaction)

This protocol involves the diazotization of an amino group, followed by its substitution with a bromide.

Materials:

- 2-Amino-5-iodopyridine
- Bromine (Br_2)
- 48% aqueous hydrobromic acid (HBr)
- Sodium nitrite (NaNO_2)
- Sodium hydroxide (NaOH)
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice bath

Procedure:

- Dissolve 2-amino-5-iodopyridine (5 g, 20 mmol) in 48% aqueous HBr (10 mL) in a flask cooled with an ice bath.[10]
- Slowly add bromine (3 mL) dropwise to the mixture, maintaining a low temperature.[10]
- Add a solution of sodium nitrite (3.4 g in 5 mL of water) dropwise, ensuring the reaction temperature does not exceed 15 °C.[10]
- After the addition is complete, carefully add a solution of sodium hydroxide (16 g in 40 mL of water). A brown solid should precipitate.[10]
- Extract the product from the reaction mixture with dichloromethane (50 mL).[10]
- Combine the organic phases, wash with water and then with saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product. A typical yield is around 78%. [10]



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Bromo-5-iodopyridine** from 2-Amino-5-iodopyridine.

Method 2: From 2,5-Dibromopyridine (Halogen Exchange)

This method utilizes regioselective lithiation followed by quenching with iodine.

Materials:

- 2,5-Dibromopyridine
- n-Butyllithium (n-BuLi) in hexanes
- Iodine (I₂)
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Sodium thiosulfate (Na₂S₂O₃) solution
- Dry ice/acetone bath

Procedure:

- Dissolve 2,5-dibromopyridine in anhydrous THF under an inert atmosphere (e.g., Argon).
- Cool the solution to -78 °C using a dry ice/acetone bath.[1]
- Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise. The reaction exhibits high regioselectivity, with lithium-halogen exchange occurring preferentially at the 5-position.[1]
- After stirring at -78 °C, add a solution of iodine in anhydrous THF.
- Allow the reaction to warm to room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.[1]
- Perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer, concentrate, and purify the crude product, typically by column chromatography or recrystallization.

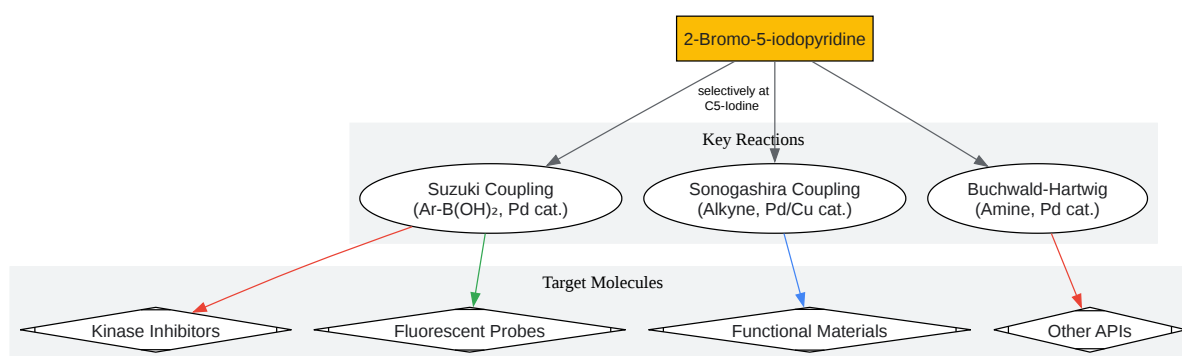
Key Applications in Research & Drug Development

2-Bromo-5-iodopyridine serves as a pivotal building block in organic synthesis due to its two distinct halogen atoms, which can be functionalized selectively. The C-I bond is more reactive

towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for sequential modifications.

Primary Applications:

- **Cross-Coupling Reactions:** It is extensively used in Suzuki-Miyaura and Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups at the 5-position.[1] The remaining bromide at the 2-position can then be used for a subsequent coupling reaction.
- **Medicinal Chemistry:** It is a key intermediate for the synthesis of complex molecules with therapeutic potential. Notably, it is used in the development of non-nucleoside adenosine kinase inhibitors and tyrosine kinase inhibitors, which are targets in cancer chemotherapy. [13][20][21]
- **Materials Science:** The rigid pyridine core and its ability to be readily functionalized make it a valuable precursor for creating fluorescent compounds and organic electronic materials.[13]



[Click to download full resolution via product page](#)

Caption: Applications of **2-Bromo-5-iodopyridine** in synthesis.

General Protocol: Suzuki-Miyaura Cross-Coupling

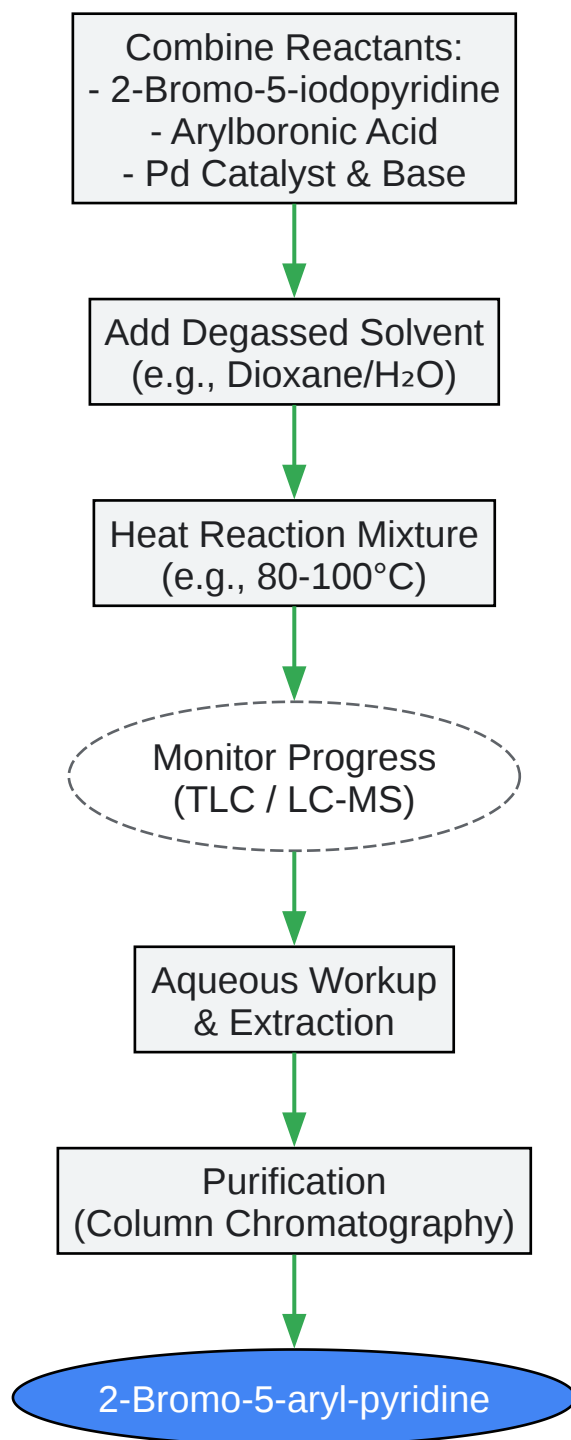
This protocol provides a general workflow for the palladium-catalyzed coupling of **2-Bromo-5-iodopyridine** with an arylboronic acid at the 5-position.

Materials:

- **2-Bromo-5-iodopyridine** (1.0 equiv)
- Arylboronic acid (1.1-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **2-Bromo-5-iodopyridine**, the arylboronic acid, the palladium catalyst, and the base.[\[22\]](#)
- Add the degassed solvent system (e.g., dioxane/water 4:1).[\[22\]](#)
- Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress by TLC or LC-MS.[\[7\]](#)[\[22\]](#)
- Upon completion, cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[\[5\]](#)
- Dry the organic layer, concentrate, and purify the product by column chromatography on silica gel.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Safety and Handling

2-Bromo-5-iodopyridine is considered hazardous and requires careful handling in a laboratory setting.[5]

- Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[9][12]
- Signal Word: Danger / Warning.[9][12]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[4] Use a dust mask or handle in a fume hood to avoid inhaling dust.[5][9]
- Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation.[5][6] Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The compound is light-sensitive and should be protected from light.[6] Keep away from strong oxidizing agents and strong bases.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 2-Bromo-5-iodopyridine | C₅H₃BrIN | CID 4738271 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR [m.chemicalbook.com]
3. Nonnucleoside Inhibitors of Adenosine Kinase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
4. Non-nucleoside inhibitors of human adenosine kinase: synthesis, molecular modeling, and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
5. benchchem.com [benchchem.com]

- 6. compoundchem.com [compoundchem.com]
- 7. google.com [google.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. 2-Bromo-5-iodopyridine 96 73290-22-9 [sigmaaldrich.com]
- 10. 2-Bromo-5-iodopyridine | 73290-22-9 [chemicalbook.com]
- 11. 2-Bromo-5-iodopyridine | CAS: 73290-22-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 12. 2-Bromo-5-iodopyridine | CAS#:73290-22-9 | Chemsrcc [chemsrc.com]
- 13. 2-Bromo-5-iodopyridine(73290-22-9) 1H NMR spectrum [chemicalbook.com]
- 14. Collection - Non-Nucleoside Inhibitors of Human Adenosine Kinase: Synthesis, Molecular Modeling, and Biological Studies - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 15. Pyridine - Wikipedia [en.wikipedia.org]
- 16. IR_2007 [uanlch.vscht.cz]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. Nonnucleoside inhibitors of adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: Characterization of 2-Bromo-5-iodopyridine (CAS: 73290-22-9)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107189#2-bromo-5-iodopyridine-cas-number-73290-22-9-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com